Cas no 2172288-33-2 (6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid)

6-{2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutyl backbone, which enhances conformational rigidity, and a 4-methylhexanoic acid moiety that contributes to hydrophobic interactions in peptide structures. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of constrained cyclic motifs into peptide chains, improving stability and binding affinity in target interactions. This derivative is particularly useful in medicinal chemistry and bioconjugation, where precise structural control is critical. High purity and consistent performance make it suitable for research and industrial-scale applications.
6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid structure
2172288-33-2 structure
Product name:6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid
CAS No:2172288-33-2
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:5875842
PubChem ID:165819724

6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid
    • 6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
    • EN300-1559194
    • 2172288-33-2
    • インチ: 1S/C28H34N2O5/c1-18(10-11-27(32)33)12-13-29-26(31)16-19-14-20(15-19)30-28(34)35-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,18-20,25H,10-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)
    • InChIKey: HQVHKMSJYCCKDP-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(NCCC(C)CCC(=O)O)=O)C1)=O

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 715
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.1

6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1559194-2.5g
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1559194-0.1g
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1559194-100mg
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
100mg
$2963.0 2023-09-25
Enamine
EN300-1559194-10000mg
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
10000mg
$14487.0 2023-09-25
Enamine
EN300-1559194-2500mg
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559194-50mg
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
50mg
$2829.0 2023-09-25
Enamine
EN300-1559194-250mg
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1559194-1.0g
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
1g
$3368.0 2023-06-05
Enamine
EN300-1559194-1000mg
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
1000mg
$3368.0 2023-09-25
Enamine
EN300-1559194-0.05g
6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylhexanoic acid
2172288-33-2
0.05g
$2829.0 2023-06-05

6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid 関連文献

6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acidに関する追加情報

Introduction to 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid (CAS No. 2172288-33-2)

6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid, identified by its Chemical Abstracts Service (CAS) number 2172288-33-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclobutyl moiety linked to an amide group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The molecular structure of 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid is a testament to the ingenuity of modern synthetic chemistry. The core structure consists of a six-carbon chain terminated with a carboxylic acid group, to which an amide linkage connects a cyclobutyl ring. This cyclobutyl ring is further functionalized with an amino group that is protected by an Fmoc group, a common strategy in peptide synthesis to prevent unwanted side reactions. The fluorenylmethoxycarbonyl moiety not only serves as a protective group but also enhances the solubility and stability of the compound, making it more amenable to further chemical manipulation.

The significance of this compound lies in its potential applications in the development of novel therapeutic agents. In recent years, there has been growing interest in the use of cyclic peptides and peptidomimetics as pharmacological tools due to their ability to mimic the binding properties of natural peptides while exhibiting improved metabolic stability and bioavailability. The cyclobutylacetamide moiety in 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid is particularly noteworthy, as it provides a rigid scaffold that can enhance the binding affinity and selectivity of potential drug candidates.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high accuracy. These studies suggest that 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. For instance, preliminary computational studies have indicated that this compound could interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

The synthesis of 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves the formation of the cyclobutyl ring, followed by the introduction of the amide linkage and the Fmoc protection. Each step requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions has been instrumental in achieving this level of precision.

In addition to its potential therapeutic applications, 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid has also been explored as a building block for more complex molecules. Its versatile structure allows for further modifications, enabling researchers to tailor its properties for specific applications. For example, removal of the Fmoc protecting group can expose the amino group for subsequent derivatization, opening up possibilities for conjugation with other bioactive molecules or for further functionalization.

The role of computational tools in the study of 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid cannot be overstated. Molecular dynamics simulations have been used to investigate the conformational flexibility of this compound, providing insights into how it might interact with biological targets. These simulations have revealed that the rigid cyclobutyl ring enhances the compound's ability to adopt specific conformations that are favorable for binding, thereby increasing its potential as a drug candidate.

Another area where this compound has shown promise is in the development of imaging agents. The fluorenylmethoxycarbonyl group not only serves as a protective group but also acts as a fluorophore when incorporated into larger molecules. This property makes it useful for developing probes that can be used in fluorescence microscopy and other imaging techniques. Such probes could potentially be used to visualize biological processes at high resolution, providing valuable information for both research and clinical applications.

The future prospects for 6-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylhexanoic acid are bright, with ongoing research aimed at expanding its applications in drug discovery and biotechnology. As our understanding of biological systems continues to grow, so too will our ability to design molecules that can interact with them in precise ways. This compound represents just one example of how synthetic chemistry can contribute to advancements in medicine and biology.

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